Betulin Palmitate: A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals
Betulin Palmitate: A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals
Introduction
Betulin (B1666924) palmitate, a long-chain fatty acid ester of the naturally occurring pentacyclic triterpene betulin, is a lipophilic compound of increasing interest in the fields of pharmacology and materials science. As a derivative of betulin, which exhibits a wide range of biological activities including anti-inflammatory, antiviral, and anticancer properties, betulin palmitate presents a modified pharmacokinetic profile due to its increased lipophilicity. This technical guide provides a detailed overview of the known physicochemical properties of betulin palmitate, alongside standardized experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and formulation who are exploring the potential of this and similar compounds.
Physicochemical Properties
To date, comprehensive experimental data on the physicochemical properties of betulin palmitate are not extensively available in peer-reviewed literature. The following tables summarize the computed data available from public chemical databases and the experimental data for its parent compound, betulin, for comparative purposes.
Table 1: Computed Physicochemical Properties of Betulin Palmitate
| Property | Value | Source |
| Molecular Formula | C46H80O3 | PubChem[1] |
| Molecular Weight | 681.1 g/mol | PubChem[1] |
| XLogP3 | 16.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 17 | PubChem |
| Exact Mass | 680.61074641 g/mol | PubChem[1] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |
Table 2: Experimental Physicochemical Properties of Betulin (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C30H50O2 | PubChem |
| Molecular Weight | 442.7 g/mol | PubChem |
| Melting Point | 251 - 252 °C | PubChem |
| Boiling Point | 284 - 288 °C @ 743 mmHg | PubChem |
| Solubility in Water | Insoluble | Various Sources |
| Solubility in Organic Solvents | Soluble in hot ethanol, ether, chloroform, and benzene. | Various Sources |
| logP | 8.3 (Computed) | PubChem |
Experimental Protocols for Physicochemical Characterization
Due to the limited availability of experimental data for betulin palmitate, this section provides detailed methodologies for determining its key physicochemical properties. These protocols are adapted for highly lipophilic and potentially waxy solids.
Determination of Melting Point
Given the waxy nature of long-chain fatty acid esters, the melting point of betulin palmitate is expected to be a range rather than a sharp point. The capillary method is a standard technique for determining the melting range of a solid.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry betulin palmitate is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a magnifying lens for observation is used.
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Heating: The capillary tube is placed in the heating block, and the temperature is raised at a rate of 10-20 °C/min initially.
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Observation: As the temperature approaches the expected melting range, the heating rate is reduced to 1-2 °C/min to allow for thermal equilibrium.
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Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
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Replicate Measurements: The determination should be performed in triplicate to ensure accuracy and precision.
Determination of Solubility
The high lipophilicity of betulin palmitate suggests poor aqueous solubility but good solubility in non-polar organic solvents. The shake-flask method is the gold standard for determining equilibrium solubility.
Methodology:
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Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol (B129727), acetone, ethyl acetate, hexane, and dimethyl sulfoxide (B87167) (DMSO)).
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Sample Preparation: An excess amount of betulin palmitate is added to a known volume of the selected solvent in a sealed vial. The use of a magnetic stirrer is recommended.
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Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a solvent-compatible 0.22 µm syringe filter to remove any undissolved particles.
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Quantification: The concentration of betulin palmitate in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD). A calibration curve of known concentrations of betulin palmitate in the same solvent must be prepared for accurate quantification.
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Data Reporting: Solubility is reported in units of mg/mL or µg/mL.
Determination of the Partition Coefficient (logP)
The partition coefficient between n-octanol and water (logP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate. Given the very high calculated XLogP3 of 16.2, experimental determination will be challenging and will require a method suitable for highly lipophilic compounds. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is often employed for such compounds.
Methodology:
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HPLC System: An HPLC system equipped with a C18 or C8 stationary phase column and a UV or ELSD detector is used.
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Mobile Phase: A series of isocratic mobile phases consisting of varying ratios of an organic solvent (e.g., methanol or acetonitrile) and water are prepared.
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Reference Compounds: A set of reference compounds with known logP values that span the expected logP of betulin palmitate are selected.
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Retention Time Measurement: Each reference compound and betulin palmitate are injected into the HPLC system with each mobile phase composition, and their retention times (tR) are recorded. The column dead time (t0) is also determined using a non-retained compound (e.g., uracil).
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Calculation of Capacity Factor (k'): The capacity factor for each compound at each mobile phase composition is calculated using the formula: k' = (tR - t0) / t0.
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Extrapolation to 100% Aqueous Phase: For each compound, a plot of log k' versus the percentage of organic solvent in the mobile phase is generated. The y-intercept (log kw) is determined by linear extrapolation to 0% organic solvent (100% aqueous phase).
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Calibration Curve: A calibration curve is constructed by plotting the log kw (B13871080) values of the reference compounds against their known logP values.
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logP Determination of Betulin Palmitate: The log kw value for betulin palmitate is used to determine its logP from the calibration curve.
Workflow and Process Visualization
The following diagrams, generated using the DOT language, illustrate key conceptual workflows relevant to the study of betulin palmitate.
Caption: General synthesis scheme for Betulin Palmitate.
Caption: Workflow for physicochemical characterization.
